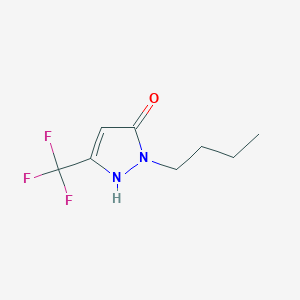![molecular formula C19H34BF4O4PS2 B8690682 [4,5-bis-(Methoxycarbonyl)-1,3-dithiol-2-yl]tributyl-phosphonium tetrafluoroborate](/img/structure/B8690682.png)
[4,5-bis-(Methoxycarbonyl)-1,3-dithiol-2-yl]tributyl-phosphonium tetrafluoroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrafluoroborate is an anion with the chemical formula BF₄⁻. This tetrahedral species is isoelectronic with tetrafluoroberyllate, tetrafluoromethane, and tetrafluoroammonium. It is widely used in inorganic and organic chemistry due to its stability and weakly coordinating nature .
Synthetic Routes and Reaction Conditions:
Reaction with Fluoride Salts: Tetrafluoroborate can be synthesized by reacting fluoride salts with boron trifluoride (BF₃).
Treatment of Tetrafluoroboric Acid: Another method involves treating tetrafluoroboric acid with a base.
Boric Acid and Hydrofluoric Acid: Tetrafluoroborate can also be prepared by treating boric acid with hydrofluoric acid.
Industrial Production Methods:
Types of Reactions:
Substitution Reactions: Tetrafluoroborate can undergo substitution reactions, where it acts as a source of fluoride ions.
Coordination Reactions: Tetrafluoroborate is often used as a weakly coordinating anion in the formation of cationic complexes.
Common Reagents and Conditions:
Fluoride Salts: Used in the synthesis of tetrafluoroborate.
Boron Trifluoride: Reacts with fluoride salts to form tetrafluoroborate.
Tetrafluoroboric Acid: Neutralized with a base to produce tetrafluoroborate salts.
Major Products:
Organotrifluoroborates: Formed from the fluoridation of organoboronic acids.
Cationic Complexes: Formed using tetrafluoroborate as a weakly coordinating anion.
Chemistry:
Ionic Liquids: It is a component in the formulation of ionic liquids, which are used as solvents and electrolytes in various chemical reactions.
Biology and Medicine:
Positron Emission Tomography (PET): Radiolabeled tetrafluoroborate is used in PET imaging for sodium iodide symporter imaging, which is valuable in thyroid cancer diagnosis and research.
Industry:
Wirkmechanismus
Tetrafluoroborate exerts its effects primarily through its weakly coordinating nature. This property allows it to stabilize highly reactive cations without participating directly in the reaction. The anion’s inertness is due to its symmetrical structure and the high electronegativity of fluorine atoms, which distribute the negative charge evenly and reduce basicity .
Vergleich Mit ähnlichen Verbindungen
Hexafluorophosphate (PF₆⁻): More stable towards hydrolysis and other chemical reactions compared to tetrafluoroborate.
Hexafluoroantimonate (SbF₆⁻): Also more stable and often used in similar applications.
Uniqueness:
Stability and Solubility: Tetrafluoroborate is less nucleophilic and basic than nitrates, halides, or triflates, making it a preferred choice for preparing cationic reagents or catalysts.
Weakly Coordinating Nature: Its weakly coordinating nature makes it ideal for stabilizing reactive cations in various chemical processes.
Eigenschaften
Molekularformel |
C19H34BF4O4PS2 |
|---|---|
Molekulargewicht |
508.4 g/mol |
IUPAC-Name |
[4,5-bis(methoxycarbonyl)-1,3-dithiol-2-yl]-tributylphosphanium;tetrafluoroborate |
InChI |
InChI=1S/C19H34O4PS2.BF4/c1-6-9-12-24(13-10-7-2,14-11-8-3)19-25-15(17(20)22-4)16(26-19)18(21)23-5;2-1(3,4)5/h19H,6-14H2,1-5H3;/q+1;-1 |
InChI-Schlüssel |
LJYDFVGCBXVKPR-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](F)(F)(F)F.CCCC[P+](CCCC)(CCCC)C1SC(=C(S1)C(=O)OC)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(6-Amino-1,4,4A,9A-tetrahydrobenzofuro[2,3-C]pyridin-2(3H)-YL)ethanone](/img/structure/B8690609.png)
![6-Chloro-2-[[4-(2-pyrimidinyl)-1-piperazinyl]methyl]imidazo[1,2-a]pyridine](/img/structure/B8690610.png)


![2-[(4-Fluorophenyl)methyl]morpholine](/img/structure/B8690630.png)

![4-tert-Butoxycarbonyl-1-[(3-chloro-1-propyl)sulfonyl]piperazine](/img/structure/B8690652.png)


![3-[(Benzyloxy)methyl]cyclohexanone](/img/structure/B8690692.png)

![1-{5-[4-(Methylsulfanyl)phenyl]-2-thienyl}ethanone](/img/structure/B8690703.png)
![4-[4-(5,6,7,8-Tetrahydronaphthalen-2-yl)thiazol-2-yl]piperidine](/img/structure/B8690706.png)

